

structural comparison of Flamenol and its isomers

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Compound of Interest

Compound Name: *Flamenol*

Cat. No.: *B161736*

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Structural Overview of Flamenol and Its Isomers

Flamenol is chemically known as 5-methoxyresorcinol or 3,5-dihydroxyanisole[1]. Its isomers, sharing the same molecular formula but differing in the arrangement of their substituent groups on the benzene ring, exhibit unique structural characteristics. The primary isomers of interest include other methoxyresorcinol positional isomers and various dihydroxyanisole isomers.

Table 1: Structural and Physical Properties of **Flamenol** and Key Isomers

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Structure
Flamenol	5-methoxybenzene-1,3-diol	2174-64-3	C7H8O3	140.14	molécules/5-methoxyresorcinol.png
2-Methoxyresorcinol	2-methoxybenzene-1,3-diol	29267-67-2	C7H8O3	140.14	molécules/2-methoxyresorcinol.png
4-Methoxyresorcinol	4-methoxybenzene-1,3-diol	579-25-9	C7H8O3	140.14	molécules/4-methoxyresorcinol.png
2,4-Dihydroxyanisole	4-methoxybenzene-1,2-diol	614-99-3	C7H8O3	140.14	molécules/2,4-dihydroxyanisole.png
3,4-Dihydroxyanisole	4-methoxybenzene-1,2-diol	5115-81-1	C7H8O3	140.14	molécules/3,4-dihydroxyanisole.png

Comparative Spectroscopic Analysis

The structural differences between **Flamenol** and its isomers can be elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon- ^{13}C NMR spectroscopy are powerful tools for distinguishing between these isomers. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the positions of the hydroxyl and methoxy groups.

Table 2: Comparative ^1H NMR Spectral Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Methoxy Protons	Hydroxyl Protons
Flamenol (5-methoxyresorcinol)	6.0 - 6.2	~3.7	Variable
2-Methoxyresorcinol	6.4 - 7.0	~3.8	Variable
4-Methoxyresorcinol	6.3 - 7.2	~3.7	Variable
2,4-Dihydroxyanisole	6.2 - 6.8	~3.8	Variable
3,4-Dihydroxyanisole	6.5 - 6.8	~3.8	Variable

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data compiled from various sources.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The O-H stretching vibrations of the hydroxyl groups and the C-O stretching vibrations of the methoxy and hydroxyl groups are characteristic.

Table 3: Comparative IR Spectral Data (Wavenumbers in cm^{-1})

Compound	O-H Stretch (broad)	C-O Stretch	Aromatic C-H Stretch
Flamenol (5-methoxyresorcinol)	3200-3500	1000-1300	~3000-3100
2-Methoxyresorcinol	3300-3600	1000-1300	~3000-3100
4-Methoxyresorcinol	3200-3550	1000-1300	~3000-3100
2,4-Dihydroxyanisole	3300-3500	1000-1300	~3000-3100
3,4-Dihydroxyanisole	3300-3500	1000-1300	~3000-3100

Note: Data compiled from various spectroscopic databases.

Comparative Biological Activity: Antioxidant Potential

The antioxidant activity of phenolic compounds is a key area of investigation. The ability to scavenge free radicals is highly dependent on the number and position of hydroxyl groups.

While direct comparative studies on the antioxidant activity of all **Flamenol** isomers are limited, the principles of structure-activity relationships for phenolic compounds suggest that isomers with hydroxyl groups in positions that can readily donate a hydrogen atom and stabilize the resulting radical will exhibit higher antioxidant potential. For instance, dihydroxybenzoic acid isomers have shown that the relative positioning of hydroxyl groups significantly impacts their radical scavenging ability[2][3].

Experimental Protocols for Antioxidant Assays

To enable researchers to conduct their own comparative studies, detailed protocols for common antioxidant assays are provided below.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

- Reagents:
 - DPPH solution (0.1 mM in methanol)
 - Test compounds (dissolved in methanol at various concentrations)
 - Methanol (as blank)
- Procedure:
 - Add 100 μ L of the test compound solution to a 96-well plate.
 - Add 100 μ L of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.

- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

- Reagents:

- ABTS solution (7 mM in water)
- Potassium persulfate solution (2.45 mM in water)
- Test compounds (dissolved in a suitable solvent)

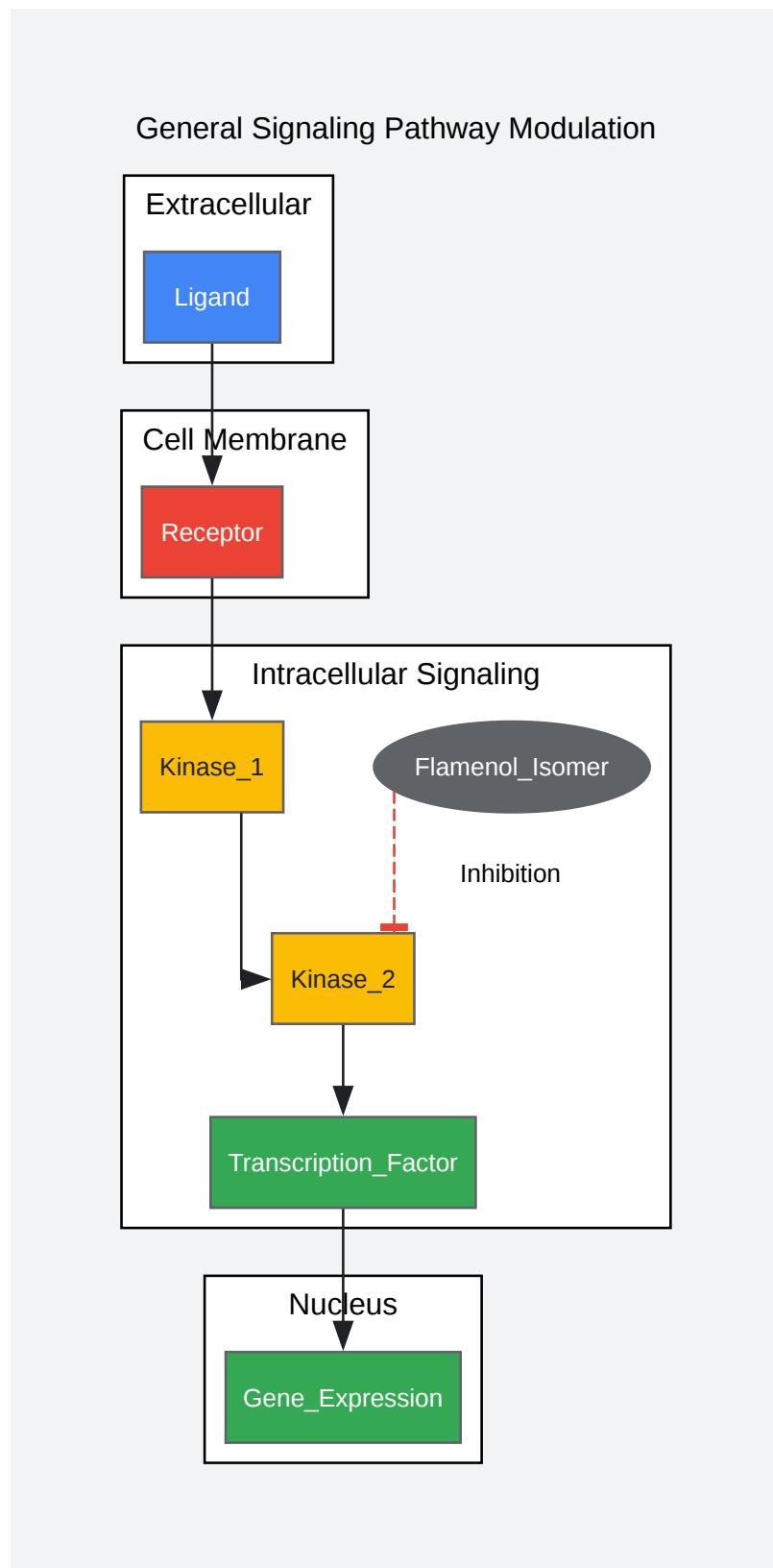
- Procedure:

- Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add 10 μL of the test compound solution to 1 mL of the diluted ABTS radical solution.
- Incubate for 6 minutes and measure the absorbance at 734 nm.
- Calculate the percentage of inhibition as in the DPPH assay.

Signaling Pathways

The biological effects of phenolic compounds are often mediated through their interaction with cellular signaling pathways. While specific comparative data for **Flamenol** and its isomers on signaling pathways is not extensively available, related phenolic compounds are known to modulate pathways involved in inflammation, cell proliferation, and apoptosis, such as the mTOR signaling pathway[4][5][6].

Below is a generalized representation of a signaling pathway that can be influenced by small molecule inhibitors, a class to which **Flamenol** and its isomers belong.

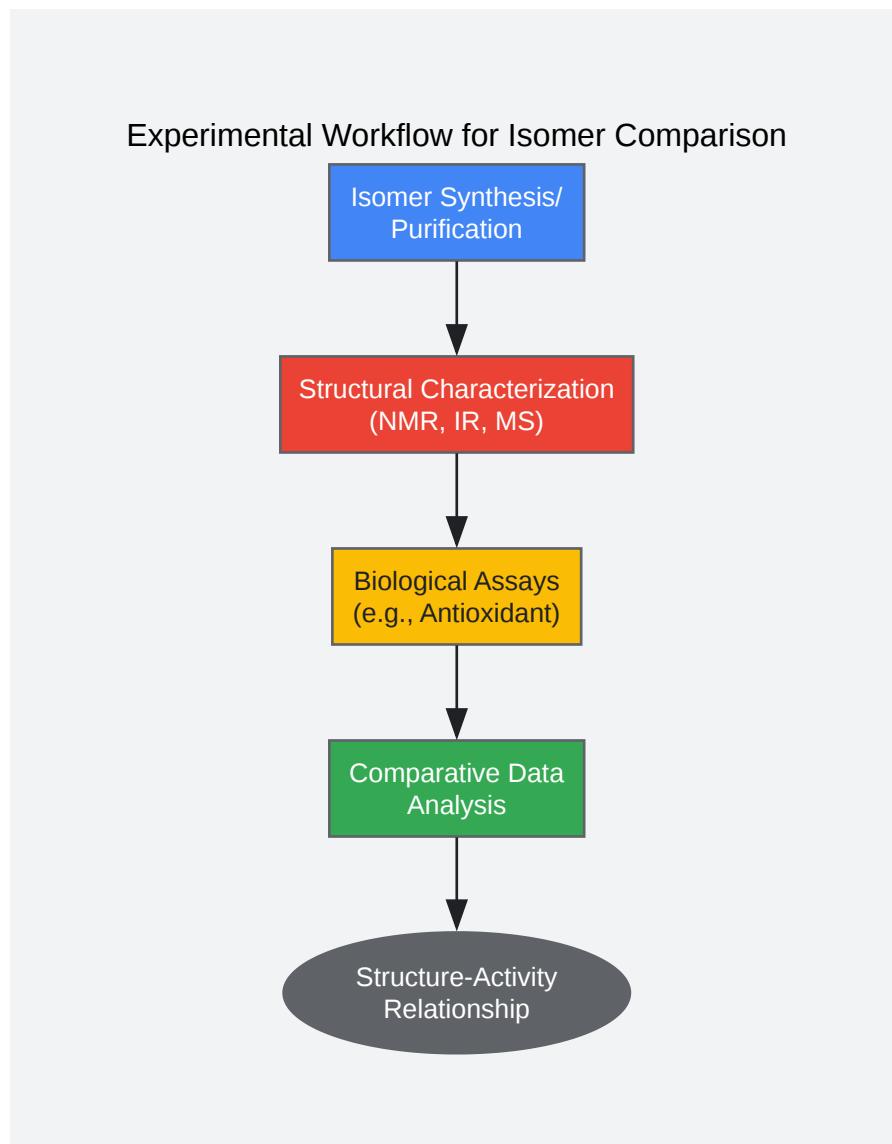


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Caption: A diagram illustrating a potential mechanism of action for **Flamenol** isomers.

Experimental Workflows

To facilitate the systematic comparison of **Flamenol** and its isomers, a standardized experimental workflow is essential.



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Caption: A workflow for the comparative analysis of **Flamenol** and its isomers.

Conclusion

The structural variations among **Flamenol** and its isomers lead to distinct spectroscopic signatures and likely confer a range of biological activities. While comprehensive comparative

data is still emerging, this guide provides a foundational framework for researchers. The provided experimental protocols and workflows offer a systematic approach to further investigate these compounds, paving the way for a deeper understanding of their structure-activity relationships and potential therapeutic applications. Further research is encouraged to directly compare the biological effects and elucidate the specific signaling pathways modulated by each isomer.

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